Product packaging for 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde(Cat. No.:CAS No. 15495-16-6)

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde

Cat. No.: B3348116
CAS No.: 15495-16-6
M. Wt: 173.17 g/mol
InChI Key: VSYXGFNDDQVELE-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde (CAS 15495-16-6) is a high-value quinoline derivative supplied for research and development purposes. This compound serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry, particularly in the design and synthesis of novel molecules for drug discovery campaigns . The 2-oxo-1,2-dihydroquinoline chemotype is a privileged structure in drug design, featured in several FDA-approved drugs and numerous investigational leads targeting a range of diseases . A primary research application of this compound and its derivatives is in oncology, specifically in the investigation of Multidrug Resistance (MDR) in cancer cells . Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) is a major mechanism of MDR, leading to the failure of chemotherapy. Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been identified as potent modulators of ABCB1, capable of reversing drug resistance in mouse T-lymphoma cells and restoring the efficacy of anticancer drugs . Recent QSAR modeling and molecular docking studies have highlighted the significance of this chemical framework, demonstrating significant binding affinities to P-glycoprotein and suggesting its potential as a lead structure for developing more potent P-gp inhibitors . The compound is also a valuable precursor in organic synthesis. It can be functionalized at multiple points, including via reductive amination, to generate diverse chemical libraries for biological screening . This aldehyde is offered as a solid for professional laboratory use. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, cosmetics, or household products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B3348116 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde CAS No. 15495-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXGFNDDQVELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301324
Record name 2-oxo-1,2-dihydroquinoline-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20301324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15495-16-6
Record name NSC142454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Analogue Synthesis for 2 Oxo 1,2 Dihydroquinoline 4 Carbaldehyde

Design Principles for Scaffold Functionalization and Diversity

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in drug discovery, and its functionalization is guided by principles aimed at maximizing molecular diversity and optimizing biological activity. A primary strategy involves modifying the scaffold to systematically alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for probing interactions with biological targets and improving pharmacokinetic profiles.

A systematic approach to generating novel compounds often begins with the synthesis of analogues where different substituents are introduced at various positions on the quinoline (B57606) ring. For instance, studies on related 2-oxo-1,2-dihydroquinoline-4-carboxamides have demonstrated that even modest chemical alterations can lead to remarkable changes in antiproliferative activities. This highlights the sensitivity of the scaffold's biological effects to its substitution pattern. The goal is to create a library of compounds that explores a wide range of chemical space, which can then be screened for desired biological effects, providing critical data for establishing robust structure-activity relationships (SAR).

Construction of Fused and Pendant Heterocyclic Systems via the Formyl Group

The formyl group at the C4 position is a key reactive handle for constructing more complex molecular architectures, including fused and pendant heterocyclic systems. This aldehyde functionality readily participates in condensation and cycloaddition reactions to generate novel ring systems.

Pyrazolidinone Derivatives

While specific examples detailing the synthesis of pyrazolidinone derivatives directly from 2-oxo-1,2-dihydroquinoline-4-carbaldehyde are not prevalent in the reviewed literature, a general and plausible synthetic route can be proposed based on established chemical principles. The synthesis would typically involve a multi-step reaction initiated by the condensation of the aldehyde with a hydrazine derivative.

For example, a Knoevenagel-type condensation of the carbaldehyde with an active methylene (B1212753) compound, such as a malonic acid ester bearing a hydrazine-derived moiety, could yield a Michael acceptor. Subsequent intramolecular cyclization of the resulting intermediate via Michael addition would lead to the formation of the pyrazolidinone ring fused to the quinoline scaffold. This strategy allows for the introduction of diversity through the choice of both the hydrazine component and the active methylene compound.

Triazole Derivatives via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a mild and versatile method for synthesizing 1,2,3-triazole derivatives. This strategy has been successfully employed to link the quinolone scaffold with a triazole moiety, aiming to create hybrid molecules that combine the pharmacological profiles of both heterocycles.

In a representative synthesis, the 2-oxo-1,2-dihydroquinoline scaffold is first functionalized to introduce either a terminal alkyne or an azide group. This functionalized quinoline is then reacted with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst. This methodology has been used to tether multiple quinolone molecules together via a triazole linker, resulting in novel compounds with potent antiproliferative activity. For example, a compound featuring three quinolone moieties attached to a central linker via a triazole ring demonstrated significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range.

Compound IDTarget Cell LineIC50 (µM)
8g MCF-71.2 ± 0.2
8g Panc-11.4 ± 0.2

This table showcases the antiproliferative activity of a quinolone-triazole hybrid compound, demonstrating the potency achieved by combining these scaffolds. nih.gov

Other Heterocyclic Annulations

The formyl group of this compound serves as a precursor for various other heterocyclic annulations. Condensation reactions with binucleophiles are a common strategy. For instance, reaction with compounds containing adjacent amine and thiol groups (e.g., 2-aminothiophenol) can lead to the formation of fused thiazepine rings. Similarly, reactions with substituted hydrazines or hydroxylamines can be employed to construct fused pyrazole or isoxazole systems, respectively. The Vilsmeier-Haack reaction is another relevant synthetic tool, often used to introduce the formyl group onto an activated quinoline precursor, which is then available for subsequent transformations.

Synthesis of Thiosemicarbazone Derivatives and Their Metal Complexes

The condensation of the formyl group with thiosemicarbazide or its N4-substituted derivatives provides a straightforward route to thiosemicarbazone ligands. This reaction typically proceeds with high yield by refluxing the aldehyde and the corresponding thiosemicarbazide in a solvent like methanol.

These thiosemicarbazone derivatives are excellent chelating agents for transition metal ions, readily forming stable metal complexes. Copper(II) complexes of 2-oxo-1,2-dihydroquinoline-carbaldehyde thiosemicarbazones have been synthesized and characterized. In these complexes, the thiosemicarbazone ligand typically coordinates to the copper center in a tridentate fashion through the quinoline oxygen, the imine nitrogen, and the thione sulfur atoms. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. For instance, certain copper(II) complexes of substituted 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones have shown potent cytotoxicity against human tumor cells, in some cases surpassing the efficacy of the established anticancer drug cisplatin.

Compound/ComplexTarget Cell LineActivity Comparison
Complex 2 Various CancerHigh cytotoxicity
Complex 3 BxPC3 (Pancreatic)~46x more potent than cisplatin
Complex 1 Various CancerWeakest effect of the series

This table summarizes the cytotoxic potential of different copper(II) thiosemicarbazone complexes, highlighting their enhanced and selective anticancer activity. google.com

Introduction of Pharmacophoric Elements for Structure-Activity Relationship Studies

The overarching goal of these derivatization strategies is to introduce key pharmacophoric elements and explore their impact on biological activity, thereby building a comprehensive SAR profile. A pharmacophore is a set of steric and electronic features necessary for optimal molecular interaction with a specific biological target.

By synthesizing analogues with diverse functional groups—such as the triazoles and thiosemicarbazones discussed—researchers can systematically probe these interactions. For example:

Triazole rings can act as hydrogen bond acceptors and participate in dipole-dipole interactions. Their introduction connects the quinoline scaffold to other chemical moieties, allowing for the exploration of larger chemical spaces and potentially targeting multiple biological pathways simultaneously.

Thiosemicarbazone moieties introduce a potent metal-chelating unit. The biological activity of these derivatives and their metal complexes is often linked to their ability to interact with metal ions in biological systems, which can induce oxidative stress or inhibit key metalloenzymes.

Varying substituents on pendant rings (e.g., on an N-phenylpiperazine attached to a carboxamide derivative or on the N4-position of a thiosemicarbazone) allows for fine-tuning of properties like lipophilicity and steric bulk. QSAR studies on related quinoline carboxylic acid derivatives have shown that such properties can be correlated with activity against targets like P-glycoprotein, a key protein in multidrug resistance.

Through the synthesis and biological evaluation of these diverse analogues, a detailed understanding of the SAR for the this compound scaffold can be developed, guiding the design of future derivatives with enhanced potency and selectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Molecular Architecture

The crystal system for these types of compounds is often monoclinic. researchgate.netresearchgate.net For instance, the monohydrate of the corresponding carboxylic acid crystallizes in the P2/n space group. researchgate.net X-ray analysis confirms the planarity of the quinoline (B57606) ring system and reveals how substituents are oriented relative to this core structure. nih.govscielo.br

Table 1: Representative Crystallographic Data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate researchgate.net
ParameterValue
Chemical FormulaC₁₀H₇NO₃·H₂O
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)20.7884 (8)
b (Å)3.7215 (1)
c (Å)23.8849 (9)
β (°)98.582 (2)
Volume (ų)1827.14 (11)
Z8

Hirshfeld surface analysis is a graphical tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, highlighting regions involved in hydrogen bonding, van der Waals forces, and other non-covalent contacts. iucr.org For quinoline derivatives, Hirshfeld analysis reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to crystal packing. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, H···H interactions account for 72% of the surface contacts, while O···H/H···O contacts contribute 14.5%. nih.gov These interactions, particularly C—H···O hydrogen bonds, often link molecules into chains or layers, defining the supramolecular architecture. nih.govnih.gov Packing diagrams, generated from the crystallographic data, illustrate how these layers or chains are arranged in three dimensions, revealing features like slipped π–π stacking between quinoline moieties. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Quinoline Derivatives
Interaction TypeBenzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate nih.govHexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate nih.gov2-(2-oxo-1,3-oxazolidin-3-yl)ethyl derivative nih.gov
H···H43.3%72%42.3%
O···H / H···O16.3%14.5%34.5%
C···H / H···C26.6%5.6%Not specified

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is often influenced by the forces of crystal packing. scielo.br In derivatives of 2-oxo-1,2-dihydroquinoline, the core heterocyclic ring system is generally observed to be nearly planar. nih.gov However, substituents attached to the ring can exhibit significant conformational flexibility.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure in solution. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton at C3, and the four protons on the fused benzene (B151609) ring. jscimedcentral.com The ¹³C NMR spectrum would correspondingly feature signals for the carbonyl carbon of the aldehyde, the amide carbonyl at C2, and the various aromatic and vinylic carbons. researchgate.net

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (CHO)~9.5-10.5 (s)~190-195
C3-H~7.8-8.2 (s)~120-125
N-H~11.0-12.5 (br s)-
Aromatic C-H~7.2-8.0 (m)~115-140
C2 (C=O)-~160-165
C4-~145-150
Other Aromatic C-~115-140

Note: These are predicted values based on known data for similar quinoline structures and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond connectivities. science.govemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For this compound, COSY would be used to trace the connectivity between the protons on the fused benzene ring, confirming their relative positions. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbon atoms they are attached to (¹J coupling). youtube.com This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. sdsu.edu

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although challenging due to the low natural abundance (0.37%) and negative gyromagnetic ratio of the ¹⁵N isotope, it is an effective method for investigating nitrogen-containing heterocycles. wikipedia.orgyoutube.com For this compound, the ¹⁵N NMR chemical shift of the ring nitrogen would be sensitive to tautomeric equilibria and intramolecular hydrogen bonding. The use of polarization transfer techniques like INEPT can enhance signal sensitivity, making the experiment more feasible. wikipedia.org Furthermore, long-range ¹H-¹⁵N HMBC experiments can be used to correlate the nitrogen atom with nearby protons (such as the NH proton and the C5-H and C8-H protons), further cementing the structural assignment. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. libretexts.org The resulting spectrum serves as a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups. nih.gov It is a rapid and effective method for confirming the presence of key structural features.

For this compound, the FT-IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. The most prominent peaks would be the C=O stretching vibrations. A band for the cyclic amide (lactam) carbonyl group is expected in the region of 1650-1690 cm⁻¹, while the aldehyde carbonyl stretch typically appears at a higher frequency, around 1700-1730 cm⁻¹. The C-H stretch of the aldehyde group is also a key diagnostic peak, usually appearing as a pair of weak bands between 2700 and 2900 cm⁻¹. Other important vibrations include the N-H stretch of the amide (a broad band around 3200 cm⁻¹), aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and various C-H bending modes. niscpr.res.in

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide (N-H)Stretching~3100-3300 (broad)
Aldehyde (C-H)Stretching~2700-2900 (often two weak bands)
Aromatic (C-H)Stretching~3000-3100
Aldehyde (C=O)Stretching~1700-1730
Amide (C=O)Stretching~1650-1690
Aromatic (C=C)Stretching~1450-1600

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of novel synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. In the study of this compound and its derivatives, HRMS, often coupled with techniques like Electrospray Ionization (ESI), validates the molecular weight and offers insights into fragmentation pathways, which are crucial for structural elucidation. mdpi.com

The precise mass of a molecule is a fundamental characteristic. For instance, the carboxylic acid analog of the title compound, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has a calculated molecular weight of 189.17 g/mol , a value readily confirmed by HRMS. sigmaaldrich.com This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas.

The fragmentation patterns observed in the mass spectra of quinolinone derivatives provide a roadmap to their molecular structure. While specific fragmentation data for this compound is not extensively detailed in the provided literature, patterns can be inferred from related structures. For example, in the ESI-MS/MS analysis of isomeric oxazolidinyl quinoxaline (B1680401) derivatives, which share a heterocyclic core, fragmentation often begins with the loss of attached functional groups. researchgate.net A common initial fragmentation route involves the cleavage of side chains or linked heterocyclic moieties. researchgate.net For derivatives of this compound, one could anticipate initial fragmentation involving the aldehyde group or other substituents on the quinolinone core.

In more complex derivatives, such as those tethering multiple quinolone molecules, HRMS confirms the successful synthesis by identifying the correct molecular ion peak. For example, a derivative with a molecular formula of C₄₀H₃₂N₆O₈ was confirmed through mass spectrometry, matching the expected product from the reaction of its precursors. nih.gov

A hypothetical fragmentation pathway for this compound under ESI-HRMS could involve the initial protonation of the molecule, followed by characteristic losses. The table below outlines potential major fragments based on the analysis of related quinoline and quinoxaline structures. mdpi.comresearchgate.net

Interactive Data Table: Hypothetical HRMS Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Plausible Neutral Loss
174.0555[M+H]⁺-
146.0606[M+H - CO]⁺Loss of carbon monoxide from the aldehyde
145.0528[M+H - CHO]⁺Loss of the formyl radical
118.0657[M+H - CO - CO]⁺Subsequent loss of the C2-ketone carbonyl

Note: The m/z values are theoretical and would be confirmed by experimental HRMS data to within a few parts per million (ppm).

Electrochemical Characterization of this compound Derivatives

The electrochemical behavior of quinoline derivatives is of significant interest as it sheds light on their redox properties, which can be correlated with their biological activities and potential applications in materials science. Cyclic voltammetry (CV) is a primary technique used to investigate these properties, revealing oxidation and reduction potentials. researchgate.netnih.gov

Studies on various quinolinecarbaldehyde derivatives have demonstrated a strong correlation between the molecular structure—specifically the nature and position of substituents—and the resulting electrochemical potentials. nih.govresearchgate.net The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and its derivatives have been investigated, showing that modifications to the quinoline ring system directly influence the ease of oxidation and reduction. nih.gov For example, the introduction of a methyl group was found to facilitate oxidation, while the reduction potential of methylated compounds became more negative compared to their non-methylated counterparts. nih.govresearchgate.net

The solvent and supporting electrolyte system can also significantly impact the electrochemical response. Investigations of dihydroxybenzenes, which share some redox characteristics with hydroxylated quinolines, showed that solvents like acetic acid and ethyl acetate (B1210297) influence the appearance of voltammetric signals due to their low permittivity. mdpi.com

In the context of this compound derivatives, cyclic voltammetry would typically be used to determine the potentials at which the compound undergoes oxidation or reduction. These processes often involve the quinone/hydroquinone-type functionality inherent in the 2-oxo-quinoline core and can be influenced by the electron-withdrawing or -donating nature of substituents. The aldehyde group at the C4 position is an electron-withdrawing group, which would be expected to influence the redox potentials of the quinolinone ring.

The table below summarizes representative findings from the electrochemical analysis of related quinolinecarbaldehyde compounds, illustrating the influence of substitution on redox potentials.

Interactive Data Table: Electrochemical Data for Selected Quinolinecarbaldehyde Derivatives

Compound Technique Key Finding Reference
8-Hydroxy-quinoline-5-carbaldehydeCyclic VoltammetryShows distinct oxidation and reduction peaks. nih.govresearchgate.net
6-(Dimethylamino)quinoline-5-carbaldehydeCyclic VoltammetryThe presence of the electron-donating dimethylamino group affects redox potentials compared to the hydroxy-substituted analog. nih.gov
Methylated 6-(dimethylamino)quinoline-5-carbaldehydeCyclic VoltammetryMethylation facilitates oxidation and makes reduction potential more negative. nih.govresearchgate.net
Various quinoline derivativesCyclic VoltammetryInteraction with superoxide (B77818) anion radical (O₂⁻) studied, indicating relevance to biological redox processes. researchgate.net

These studies collectively indicate that the electrochemical profile of this compound would be characterized by specific oxidation and reduction events, the potentials of which are tunable by synthetic modification of the core structure.

Theoretical and Computational Chemistry Investigations of 2 Oxo 1,2 Dihydroquinoline 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. rsc.orgnih.gov It allows for the accurate calculation of molecular properties by modeling the electron density. nih.gov For the 2-oxo-1,2-dihydroquinoline scaffold, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation (geometry optimization) and to analyze its electronic properties. nih.govnih.gov The process involves finding the lowest energy state of the molecule, which corresponds to its most stable structure. nih.gov These calculations are fundamental for understanding the molecule's reactivity and for subsequent computational studies like molecular docking. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity and electronic transitions. libretexts.orgwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For derivatives of the 2-oxo-1,2-dihydroquinoline scaffold, DFT calculations have been used to determine these energies. For instance, a study on benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate calculated the HOMO-LUMO energy gap to be 4.0319 eV. nih.gov Another study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde found the HOMO-LUMO energy gap to be approximately 3.75 eV. dergipark.org.tr These values indicate significant electronic stability. The distribution of these orbitals is also informative; typically, the HOMO and LUMO are distributed across the quinoline (B57606) ring system, which is crucial for its interactions. rsc.orgdergipark.org.tr

Table 1: Calculated Frontier Orbital Energies for Related Quinoline Derivatives

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Source
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylateB3LYP/6–311G(d,p)Not ReportedNot Reported4.0319 nih.gov
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans conformer)B3LYP/6-311++G(d,p)Not ReportedNot Reported3.75 dergipark.org.tr
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis conformer)B3LYP/6-311++G(d,p)Not ReportedNot Reported3.84 dergipark.org.tr

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electrophilic and nucleophilic sites. dergi-fytronix.com Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. dergi-fytronix.com

For quinoline derivatives, MEP maps reveal that the most negative potential is typically located around the oxygen atom of the carbonyl group, highlighting its role as a hydrogen bond acceptor. researchgate.net Conversely, the hydrogen atom attached to the nitrogen in the quinoline ring often shows a positive potential, indicating its function as a hydrogen bond donor. dergi-fytronix.com The distribution of electrostatic potential is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. mdpi.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid, to form a stable complex. researchgate.net This method is widely used in drug design to understand and predict how a potential drug molecule might interact with its biological target. researchgate.netresearchgate.net The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function, which is often expressed in kcal/mol. nih.gov

Molecular docking studies on derivatives of 2-oxo-1,2-dihydroquinoline have been performed to predict their binding modes with various biological targets. For example, derivatives of the closely related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been docked into the active site of P-glycoprotein (PDB ID: 6C0V), a protein associated with multidrug resistance in cancer. nih.govnih.gov These studies revealed that the quinoline derivatives bind within the protein's transmembrane domain, forming key interactions. nih.govnih.gov The interactions typically include:

Hydrogen Bonds: Formed between the carbonyl oxygen or amide groups of the ligand and amino acid residues in the receptor.

Hydrophobic Interactions: Involving the aromatic quinoline ring and hydrophobic residues of the protein. nih.govnih.gov

Similarly, derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been investigated as ligands for cannabinoid receptors (CB2R), showing high affinity and selectivity. nih.gov Docking studies help to rationalize the structure-activity relationships, explaining why certain substitutions on the quinoline core lead to enhanced biological activity. acs.org

Table 2: Examples of Molecular Docking Studies on Related Quinoline Scaffolds

Ligand ScaffoldTarget ProteinPDB IDKey Interactions NotedSource
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein6C0VHydrogen bonding, Hydrophobic interactions nih.govnih.gov
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivativesHIV-1 Integrase3OYAInteractions with Mg²⁺ ions and DNA brieflands.com
4-Quinolone-3-carboxamide derivativesCannabinoid Receptor 2 (CB2R)Not SpecifiedInverse agonist activity predicted nih.govnih.gov

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Molecular docking is a primary tool used for virtual screening. The 2-oxo-1,2-dihydroquinoline scaffold represents a valuable core structure for inclusion in such libraries. Its demonstrated ability to interact with various biological targets, such as P-glycoprotein and cannabinoid receptors, makes it an attractive starting point for discovering new lead compounds for diverse therapeutic areas. nih.govnih.gov By screening thousands or millions of virtual compounds containing this scaffold, researchers can efficiently prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netjocpr.com QSAR models are built by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally measured activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules. researchgate.net

Studies on derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have successfully employed QSAR to model their activity as P-glycoprotein inhibitors. nih.govnih.gov In one such study, a dataset of 18 quinoline derivatives was analyzed using various machine learning methods to build predictive models. nih.gov Molecular descriptors, which can be 2D (e.g., molecular weight) or 3D (e.g., electronic properties like LUMO energy), were calculated and used to develop the models. nih.govresearchgate.net The resulting QSAR models showed a strong correlation between the descriptors and the inhibitory activity, allowing researchers to understand which structural features are most important for the desired biological effect. nih.govnih.gov For instance, a model might reveal that specific electronic or hydrophobic properties are crucial for activity, providing a rational basis for designing new derivatives. researchgate.netnih.gov The predictive power of these models is evaluated using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.govnih.gov

Molecular Descriptor Calculation and Selection

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern medicinal chemistry for predicting the biological activity of chemical compounds. These studies rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

While specific QSAR studies on 2-oxo-1,2-dihydroquinoline-4-carbaldehyde are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. In a notable study, a variety of 2D and 3D molecular descriptors were calculated to build predictive models for the inhibition of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov The generation of these descriptors is typically accomplished using specialized software like the Molecular Operating Environment (MOE) and ChemDraw. nih.govnih.gov

The calculated descriptors can be broadly categorized as follows:

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms, number of bonds), topological descriptors (e.g., Wiener index, Kier & Hall connectivity indices), and charge-based descriptors (e.g., partial charges).

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass a wider range of properties, including steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and thermodynamic properties (e.g., heat of formation, solvation energy).

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. High redundancy among descriptors can lead to instability and decreased predictive power of the model. nih.gov Therefore, statistical techniques such as Principal Component Analysis (PCA) are often employed to reduce the dimensionality of the data and select a subset of descriptors that capture the most significant variance in the dataset.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor CategorySpecific Descriptor Examples
Physical Properties Molecular Weight (MW), Molar Refractivity (AMR)
Topological Indices Wiener Index, Balaban Index, Kier & Hall Connectivity Indices
Geometrical Properties Molecular Surface Area (ASA), Molecular Volume (V)
Electronic Properties Highest Occupied Molecular Orbital Energy (HOMO), Lowest Unoccupied Molecular Orbital Energy (LUMO), Dipole Moment
Quantum Chemical Heat of Formation, Total Energy

Statistical Model Development and Validation for Activity Prediction

Following the calculation and selection of molecular descriptors, various statistical methods can be employed to develop a mathematical model that correlates these descriptors with the observed biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds.

In the context of 2-oxo-1,2-dihydroquinoline derivatives, researchers have explored a range of linear and non-linear machine learning regression methods. nih.govmdpi.com These include:

k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the descriptor space.

Decision Tree (DT): A tree-based model where the data is recursively split based on the values of the descriptors to create a set of decision rules for predicting activity.

Back Propagation Neural Networks (BPNN): A type of artificial neural network that uses a supervised learning algorithm to adjust the weights of the connections between neurons to minimize the error between the predicted and actual activities.

Gradient Boosting (GB) Methods: An ensemble learning technique that builds a strong predictive model by sequentially adding weak learner models (typically decision trees), with each new model correcting the errors of the previous ones. A specific implementation of this is CatBoost. nih.gov

The performance of these models is evaluated using several statistical metrics. nih.govmdpi.com The coefficient of determination (R²) measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). The root mean squared error (RMSE) indicates the standard deviation of the residuals (prediction errors). A high R² and a low RMSE are indicative of a good predictive model.

For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives found that a Gradient Boosting-based model (CatBoost) achieved a high predictive quality with an R² of 95% and an RMSE of 0.283, using just a single descriptor. nih.gov This highlights the power of modern machine learning techniques in developing accurate QSAR models.

Table 2: Statistical Models and Validation Metrics in QSAR

Statistical ModelDescriptionCommon Validation Metrics
Multiple Linear Regression (MLR) A linear approach to model the relationship between a dependent variable and one or more independent variables.R², Adjusted R², RMSE
Partial Least Squares (PLS) A regression method that is robust when independent variables are highly correlated. nih.govQ² (cross-validated R²), R²pred (for external test set)
Support Vector Machines (SVM) A supervised learning model that uses a hyperplane to separate data points into different classes or to perform regression.R², RMSE, Mean Absolute Error (MAE)
Machine Learning Methods (kNN, DT, BPNN, GB) Non-linear methods that can capture complex relationships between structure and activity. nih.govmdpi.comR², RMSE, Accuracy (for classification)

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. arabjchem.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscapes and dynamic interactions of a molecule like this compound.

A typical MD simulation protocol involves:

System Setup: The molecule of interest is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.

Analysis of the MD trajectory can reveal important information about the molecule's conformational flexibility. This includes identifying the most stable conformations, the energy barriers between them, and the fluctuations of different parts of the molecule. nih.gov For this compound, MD simulations could elucidate the rotational freedom of the carbaldehyde group relative to the quinoline ring and how this is influenced by interactions with the solvent or a binding partner.

Furthermore, MD simulations can map the dynamic interactions between the molecule and its environment. This includes the formation and breaking of hydrogen bonds with water molecules or with residues in a protein's active site. arabjchem.org Understanding these dynamic interactions is crucial for explaining the molecule's solubility, stability, and biological activity. For example, simulations can reveal how the quinoline ring fluctuates within a binding pocket and which specific atoms are key for maintaining a stable interaction. acs.org

Table 3: Information Obtainable from Molecular Dynamics Simulations

Information TypeDescriptionRelevance to this compound
Conformational Analysis Identification of stable and metastable conformations, rotational barriers of functional groups. nih.govUnderstanding the preferred 3D shape of the molecule and the flexibility of the carbaldehyde group.
Structural Stability Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atomic positions.Assessing the overall stability of the molecule and identifying rigid and flexible regions.
Solvent Interactions Radial Distribution Functions (RDFs) to characterize the solvation shell around the molecule. arabjchem.orgDetermining how the molecule interacts with water, which influences its solubility and bioavailability.
Binding Dynamics Analysis of intermolecular interactions (hydrogen bonds, hydrophobic contacts) with a target protein over time.Elucidating the mechanism of action and the key interactions responsible for biological activity.

Applications of 2 Oxo 1,2 Dihydroquinoline 4 Carbaldehyde As a Synthetic Intermediate

Utilization as a Key Building Block in Complex Organic Synthesis

2-Oxo-1,2-dihydroquinoline-4-carbaldehyde serves as a fundamental building block in the multistep synthesis of complex organic molecules, particularly those with potential therapeutic applications. The reactivity of its aldehyde function enables a variety of classical C-C and C-N bond-forming reactions, such as condensations, while the quinolone nucleus provides a rigid scaffold that can be further functionalized.

Researchers have utilized this compound as a precursor for creating novel anticonvulsant agents. This involves condensation reactions of the carbaldehyde group with hydrazides to form (2-oxo-1,2-dihydroquinolin-3-yl)methylidene acetohydrazides. The inherent reactivity of the aldehyde group makes it a prime site for molecular elaboration.

Furthermore, the broader 2-oxo-1,2-dihydroquinoline scaffold is a recognized "chemotype" in drug design, forming the core of several FDA-approved drugs and numerous leads under investigation for various diseases. nih.govjscimedcentral.com This established biological relevance makes its derivatives, including the 4-carbaldehyde, attractive starting points for synthetic campaigns aimed at discovering new therapeutic agents. For instance, derivatives like 2-oxo-1,2-dihydroquinoline-4-carboxamides have been synthesized and evaluated for the treatment of esophageal squamous cell carcinoma, demonstrating the utility of this core structure in developing targeted cancer therapies. nih.gov

The synthesis of these complex molecules often involves a series of transformations where the initial this compound unit is strategically modified. An example is the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde, which can then be converted to a 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, illustrating the manipulation of the quinoline (B57606) core to create diverse building blocks. nih.govjscimedcentral.com

Table 1: Examples of Complex Molecules Synthesized from 2-Oxo-1,2-dihydroquinoline Derivatives
Parent ScaffoldResulting Compound ClassIntended Application/Research AreaReference
This compound(2-oxo-1,2-dihydroquinolin-3-yl)methylidene acetohydrazidesAnticonvulsant agents
2-Oxo-1,2-dihydroquinoline2-Oxo-1,2-dihydroquinoline-4-carboxamide derivativesTreatment of esophageal squamous cell carcinoma nih.gov
4-Hydroxy-2-quinolones(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivativesAntiproliferative agents nih.govmdpi.com

Precursor for Advanced Heterocyclic Scaffolds

The structure of this compound is ideally suited for its role as a precursor in the synthesis of more elaborate heterocyclic systems. The aldehyde group can readily participate in cycloaddition and condensation reactions to generate new rings fused or linked to the quinoline core. This strategy is a powerful tool for creating novel chemical entities with diverse three-dimensional shapes and functionalities.

A prominent example is its use in "click chemistry," specifically the Huisgen-Meldal-Sharpless cycloaddition, to create complex molecules containing multiple quinolone units linked by a triazole ring. nih.govmdpi.com In these syntheses, related 2-quinolone structures are converted into azides or alkynes, which are then clicked together. This modular approach allows for the rapid assembly of large, complex structures from simpler quinolone-based precursors, leading to potential antiproliferative agents. nih.govmdpi.com

The aldehyde functionality can also be converted into other reactive groups, such as hydrazones, which are themselves versatile intermediates for synthesizing other heterocycles like pyrazoles or pyrazolines. The synthesis of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide from the corresponding ethyl ester highlights the accessibility of the 4-position for creating such precursors. mdpi.com These hydrazide derivatives are valuable starting materials for a variety of heterocyclic compounds with potential biological activities. mdpi.com

The transformation of the aldehyde into a carboxylic acid gives 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, another important intermediate. nih.gov This derivative and its analogues have been studied as P-glycoprotein inhibitors, which are relevant for overcoming multidrug resistance in cancer. nih.gov This demonstrates how a simple oxidation of the aldehyde group on the parent compound leads to a new class of functional molecules.

Role in the Generation of Chemical Probes and Screening Compound Libraries

In modern drug discovery, there is a high demand for collections, or "libraries," of diverse small molecules for high-throughput screening to identify new drug leads. The 2-oxo-1,2-dihydroquinoline chemotype is well-represented in screening collections due to its proven track record in medicinal chemistry. jscimedcentral.comjscimedcentral.comnih.gov this compound and its derivatives are excellent scaffolds for generating such libraries because they allow for the introduction of diversity at multiple points on the molecule. nih.govresearchgate.net

One reported strategy involves the synthesis of a novel 2-oxo-1,2-dihydroquinoline compound array designed specifically for screening purposes. jscimedcentral.comnih.gov This work capitalized on the ability to modify the scaffold at three different positions, thereby creating a small but diverse library of compounds. The development of such molecular arrays with a variety of appended pharmacophores can lead to the identification of potential therapeutic leads against a range of diseases. nih.govjscimedcentral.com

Beyond screening libraries, the quinoline scaffold is also used to construct targeted chemical probes. For example, a quinoline-based analogue was synthesized and radiolabeled with ¹⁸F to create a potential PET imaging tracer for fibroblast activation protein (FAP), a promising diagnostic and therapeutic target in tumors. frontiersin.org Although this specific example uses a 6-fluoroquinoline-4-carboxylic acid derivative, it illustrates the principle of using the quinoline core to build sophisticated probes for molecular imaging, a role for which this compound could serve as a foundational precursor.

Table 2: Research Findings on 2-Oxo-1,2-dihydroquinoline Derivatives in Synthesis
Derivative/ScaffoldSynthetic ApplicationKey Finding/OutcomeReference
2-Oxo-1,2-dihydroquinoline chemotypeDevelopment of screening compound arraysA novel array with three points of diversity was synthesized for drug discovery screening. jscimedcentral.comnih.govresearchgate.net
4-Hydroxy-2-quinolones and 4-azido-2-quinolonesSynthesis of triazole-linked quinolones via click chemistryA mild method was developed to tether three quinolone molecules, creating precursors for antiproliferative agents. nih.govmdpi.com
6-Fluoroquinoline-4-carboxylic acidSynthesis of a PET imaging probeAn ¹⁸F-labeled quinoline analogue was developed as a potential tracer for fibroblast activation protein (FAP). frontiersin.org

Exploration of Biological Activities and Underlying Molecular Mechanisms

Anti-proliferative Activity and Mechanistic Studies (e.g., cell cycle arrest, apoptosis induction pathways)

Derivatives of the 2-oxo-1,2-dihydroquinoline core have demonstrated significant anti-proliferative effects against various cancer cell lines. nih.gov The mechanism of action often involves the induction of cell cycle arrest and apoptosis through intrinsic and extrinsic pathways. nih.govmdpi.com

One study focused on (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives, which were synthesized by attaching three quinolone molecules via a triazole linker. nih.gov The anti-proliferative efficacy of these novel compounds was assessed against a panel of cancer cell lines. nih.govmdpi.com Compound 8g from this series was identified as the most active, with IC₅₀ values of 1.2 µM against the MCF-7 breast cancer cell line and 1.4 µM against the Panc-1 pancreatic cancer cell line. nih.govmdpi.com Mechanistic investigations into compound 8g 's effect on MCF-7 cells revealed an arrest of the cell cycle at the G2/M phase. nih.govmdpi.com This was accompanied by the induction of apoptosis, as evidenced by Annexin V-FITC staining and the activation of the caspase cascade (Caspase-3, -8, and -9), an increase in Cytochrome C and BAX levels, and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with compounds 3f-j exhibiting GI₅₀ values between 22 nM and 31 nM. mdpi.com The most potent of these, compounds 3g and 3h , were found to be effective inducers of apoptosis. mdpi.com Their pro-apoptotic function was confirmed by observing elevated levels of activated caspases-3 and -8, and an increased Bax/Bcl2 ratio. mdpi.com

Another study on novel 2-substituted-quinoxaline analogs, which share structural similarities, found that compound 3b exhibited superior inhibitory effects on MCF-7 cells (IC₅₀ = 1.85 µM) compared to the standard drug staurosporine (B1682477) (IC₅₀ = 6.77 µM). rsc.org Mechanistic analysis showed that this compound induced cell cycle arrest at the G2/M and pre-G1 phases, leading to apoptosis. rsc.org

Table 1: Anti-proliferative Activity of 2-Oxo-1,2-dihydroquinoline Derivatives

CompoundCancer Cell LineActivity (IC₅₀/GI₅₀)Observed MechanismReference
Compound 8gMCF-7 (Breast)1.2 µMG2/M phase cell cycle arrest, Apoptosis induction (Caspase-3,8,9, Cytochrome C, BAX activation) nih.govmdpi.com
Compound 8gPanc-1 (Pancreatic)1.4 µMNot specified nih.govmdpi.com
Compound 3b (Quinoxaline analog)MCF-7 (Breast)1.85 µMG2/M and pre-G1 phase cell cycle arrest, Apoptosis induction rsc.org
Compounds 3f-jCancer cell panel22 nM - 31 nMApoptosis induction (Caspase-3, 8, BAX activation, Bcl-2 down-regulation) mdpi.com

Enzyme Inhibition Studies and Structure-Activity Relationships

The 2-oxo-1,2-dihydroquinoline scaffold has proven to be a versatile template for designing inhibitors of various enzymes crucial for cell survival and proliferation.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). nih.govresearchgate.net These transporters function as efflux pumps, reducing the intracellular concentration of anticancer drugs. researchgate.netmdpi.com Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been synthesized and evaluated as inhibitors of ABCB1 to reverse MDR. nih.govresearchgate.net

In one study, the modulating activity of these derivatives on ABCB1 was assessed using a rhodamine 123 accumulation assay in a multidrug-resistant mouse T-lymphoma cell line that overexpresses ABCB1. researchgate.net Compound 8c was identified as a promising lead for further development. researchgate.net Another study employed quantitative structure-activity relationship (QSAR) modeling and molecular docking to design and predict the inhibitory activity of such derivatives towards ABCB1. nih.gov The developed models showed high predictive quality, and docking studies against the P-glycoprotein crystal structure revealed significant binding affinities. nih.gov Compound 17 in this series demonstrated the highest binding energy of -9.22 kcal/mol, suggesting it could be a valuable lead structure for designing more potent P-glycoprotein inhibitors. nih.gov The inhibition of ABCB1 by these compounds can restore the sensitivity of cancer cells to chemotherapeutic agents. researchgate.netmdpi.com

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it a well-validated target for antibiotics. nih.govcapes.gov.brresearchgate.net The rise of antibiotic resistance has spurred the search for new chemical classes of DNA gyrase inhibitors. nih.govcapes.gov.br Research has identified 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of the GyrB subunit of DNA gyrase. nih.govresearchgate.net

Through a process involving high-throughput screening and thermodynamic evaluation using isothermal titration calorimetry (ITC), a lead compound, 13e , was developed. nih.govresearchgate.net This compound exhibited exceptionally potent inhibitory activity against E. coli DNA gyrase with an IC₅₀ value of 0.0017 µM, representing a more than 3000-fold improvement over the initial hit compound. nih.govresearchgate.net In a separate study, combining the 4-hydroxy-2-quinolone fragment with an N-quinazolinone moiety led to the discovery of potent S. aureus GyrB inhibitors, with compounds f4 and f14 showing IC₅₀ values of 0.31 µM and 0.28 µM, respectively. nih.gov

Human topoisomerase II is another critical enzyme involved in DNA metabolism and a key target for many anticancer drugs. nih.govresearchgate.net These drugs, often termed "topoisomerase poisons," work by stabilizing a temporary DNA-enzyme complex, leading to DNA strand breaks and cell death. nih.gov Certain quinoline (B57606) derivatives have been found to act as topoisomerase II inhibitors. researchgate.netresearchgate.net For example, some cytotoxic quinoline derivatives were shown to inhibit topoisomerase II activity, contributing to their anti-proliferative effects. researchgate.net The planar aromatic structure of quinoline alkaloids allows them to intercalate into DNA, forming a stable complex with the enzyme and DNA, which is a common mechanism for topoisomerase inhibitors. researchgate.netuws.ac.uk

The therapeutic potential of the 2-oxo-quinoline core extends to other enzymatic targets.

Dihydroorotate Dehydrogenase (DHODH): A structure-guided approach led to the discovery of 4-quinoline carboxylic acid analogues as potent inhibitors of human DHODH, an enzyme involved in pyrimidine (B1678525) biosynthesis. Compound 41 from this series showed a DHODH IC₅₀ of 9.71 nM and possessed significant oral bioavailability. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, new 2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and evaluated as AChE inhibitors. researchgate.net Several compounds showed strong potency, with compound 7 displaying an IC₅₀ of 7 nM, which was more potent than the positive control, donepezil. researchgate.net

Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH): A series of novel compounds were designed as dual inhibitors of COX-2 and sEH, which are enzymes involved in inflammation and hypertension. Compounds 10e and 10g were effective sEH inhibitors with IC₅₀ values of 0.124 µM and 0.110 µM, respectively. researchgate.net

Table 2: Enzyme Inhibition by 2-Oxo-1,2-dihydroquinoline Derivatives

Enzyme TargetDerivative SeriesMost Potent Compound(s)Activity (IC₅₀)Reference
DNA Gyrase (E. coli)8-(methylamino)-2-oxo-1,2-dihydroquinoline13e0.0017 µM nih.govresearchgate.net
DNA Gyrase (S. aureus)N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidef140.28 µM nih.gov
Acetylcholinesterase (AChE)2-oxo-1,2-dihydroquinoline-3-carboxamide77 nM researchgate.net
Dihydroorotate Dehydrogenase (DHODH)4-Quinoline carboxylic acid419.71 nM nih.gov
Soluble Epoxide Hydrolase (sEH)pyrrolo[2,1-b]quinazolin...carboxamide10g0.110 µM researchgate.net

Receptor Modulation and Functional Potentiation (e.g., CFTR potentiation at a molecular level)

Beyond enzyme inhibition, derivatives of the quinoline scaffold can act as modulators of ion channels and receptors.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): The CFTR protein is an anion channel, and its dysfunction leads to cystic fibrosis, while its hyperactivation can cause secretory diarrhea. nih.gov Small molecules that enhance CFTR function, known as potentiators, are a key therapeutic strategy. nih.gov Structure-based drug discovery efforts, including large-scale molecular docking, have been employed to identify novel CFTR modulators that bind to an allosteric site within the lipid membrane. nih.gov This approach has successfully identified novel potentiators that increase CFTR-mediated ion flux, demonstrating the potential for quinoline-like structures to act as leads for developing more effective drugs for cystic fibrosis. nih.gov

Metabotropic Glutamate Receptor Subtype 2 (mGlu2): A series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides were designed and found to act as potent and selective negative allosteric modulators (NAMs) of the mGlu2 receptor. nih.gov The lead compound, 58 (VU6001192) , is a valuable tool for studying the biological roles of mGlu2 inhibition in the central nervous system. nih.gov

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

Derivatives of the 2-oxo-1,2-dihydroquinoline framework have demonstrated significant antimicrobial properties, positioning them as valuable leads in the development of new anti-infective agents.

The antibacterial potential of quinoline derivatives has been evaluated against a spectrum of pathogenic bacteria. Studies show that these compounds can exhibit potent and sometimes selective activity against both Gram-positive and Gram-negative strains. nih.gov

For instance, a series of quinolinequinones displayed notable activity primarily against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, while showing minimal inhibitory action against Gram-negative bacteria. nih.gov Among these, quinolinequinones designated as QQ2 and QQ6 were particularly effective against all tested Gram-positive strains. nih.gov In contrast, other research has highlighted derivatives with specificity for Gram-negative bacteria. One study found that 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid was selectively active against Escherichia coli. researchgate.net Concurrently, a related dihydropyridazino[4,5-b]quinoline-1,4-dione derivative demonstrated selective inhibition of the Gram-positive bacterium S. aureus. researchgate.net

A separate investigation into novel quinazolin-2,4-dione derivatives revealed significant antibacterial efficacy against the Gram-positive strains Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The activity of these compounds is often attributed to the presence of specific heterocyclic rings fused to the primary scaffold. biointerfaceresearch.com

Compound/Derivative ClassBacterial StrainActivity/MIC ValueReference
Quinolinequinones (QQ2, QQ6)S. aureus, S. epidermidis, E. faecalis (Gram-positive)MIC50/90 = 2.44/9.76 µg/mL nih.gov
6-chloro-4-phenylquinoline-2,3-dicarboxylic acid (4a)E. coli (Gram-negative)Selectively active researchgate.net
8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione (5a)S. aureus (Gram-positive)Selectively active researchgate.net
Quinazolin-2,4-dione derivative (2c)S. aureus (Gram-positive)MIC = 11 mg/mL nih.gov
Quinazolin-2,4-dione derivative (2b)S. haemolyticus (Gram-positive)MIC = 10 mg/mL nih.gov

The antifungal properties of quinoline derivatives have also been investigated. A study on quinolinequinones revealed that compounds QQ7 and QQ8 were as effective as the standard antifungal drug Clotrimazole against Candida albicans. nih.gov These compounds also demonstrated potential inhibitory activity against Candida tropicalis. Other derivatives within the same series showed activity against both C. albicans and C. parapsilosis, indicating a broad spectrum of antifungal potential for this class of molecules. nih.gov

Compound/Derivative ClassFungal StrainActivityReference
Quinolinequinones (QQ7, QQ8)Candida albicansActivity comparable to Clotrimazole nih.gov
Quinolinequinones (QQ7, QQ8)Candida tropicalisPotential inhibitory activity nih.gov
Various QuinolinequinonesCandida parapsilosisActive nih.gov

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Derivatives of quinoline have shown considerable promise in this area. A novel series of 2-(quinoline-4-yloxy)acetamides was synthesized and evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). nih.gov These efforts led to the identification of potent antitubercular agents with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive (H37Rv) and drug-resistant Mtb strains. nih.gov Further investigation indicated that these compounds target the cytochrome bc1 complex. nih.gov Compounds from this series, specifically 6m and 9c, were found to be particularly effective against drug-resistant clinical isolates. nih.gov

In a related study, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against Mtb. The results showed promising antitubercular activity against the H37Rv strain, with MIC values ranging from 2 to 128 µg/mL. nih.gov Compounds 3l and 3m, which feature di-substituted aryl moieties with halogens, were the most potent, exhibiting an MIC of 2 µg/mL. nih.gov

Compound/Derivative ClassMycobacterium StrainMIC ValueReference
2-(Quinoline-4-yloxy)acetamides (e.g., 6m, 9c)Drug-sensitive and drug-resistant M. tuberculosisSubmicromolar range nih.gov
2,3-dihydroquinazolin-4(1H)-one (3l, 3m)M. tuberculosis H37Rv2 µg/mL nih.gov
2,3-dihydroquinazolin-4(1H)-one (3k)M. tuberculosis H37Rv4 µg/mL nih.gov
2,3-dihydroquinazolin-4(1H)-one (3k)Multi-drug resistant M. tuberculosis16 µg/mL nih.gov

Antioxidant Activity Evaluations (e.g., DPPH, FRAP assays)

Derivatives of 2-oxo-quinoline have been widely evaluated for their antioxidant capabilities through various in vitro assays. These studies aim to quantify the ability of these compounds to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. researchgate.net

A series of Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde demonstrated notable antioxidant effects across multiple assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) (ABTS), superoxide (B77818) anion radical scavenging, and hydroxyl radical scavenging. nih.gov Several of these synthesized compounds exhibited antioxidant activity superior to that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov

The structural features of these molecules play a critical role in their antioxidant potential. Research on quinazolin-4(3H)-ones, a structurally related class, revealed that the presence and position of hydroxyl and methoxy (B1213986) groups on an attached phenyl ring are key determinants of activity. nih.govresearchgate.net Assays such as DPPH, ABTS, and Cupric Reducing Antioxidant Capacity (CUPRAC) have been employed to elucidate these structure-activity relationships. nih.govresearchgate.net For instance, one study identified a 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivative as a potent antioxidant with promising metal-chelating properties. nih.govresearchgate.net

The Ferric Reducing/Antioxidant Power (FRAP) assay is another standard method used to measure the antioxidant capacity of compounds by assessing their ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov Studies on various heterocyclic compounds, including those with quinoline and isoindoline (B1297411) cores, have utilized DPPH and ABTS assays to identify potent free radical scavengers. mdpi.com

Compound/Derivative ClassAssay MethodKey FindingReference
2-Oxo-quinoline-3-carbaldehyde Schiff-basesDPPH, ABTS, Superoxide, Hydroxyl RadicalSome derivatives showed better activity than BHT. nih.gov
2-Substituted quinazolin-4(3H)-onesDPPH, ABTS, CUPRACHydroxyl and methoxy groups on the phenyl ring are crucial for activity. nih.govresearchgate.net
Quinoline- and isoindoline-integrated compoundsDPPH, ABTS, Superoxide Anion RadicalCompound 7d showed significant free radical scavenging activity. mdpi.com

Investigation of Molecular Interactions and Pharmacophore Design for Biological Targets

To understand the mechanisms underlying the observed biological activities and to guide the design of more potent molecules, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed. researchgate.net

QSAR studies have been successfully used to correlate the molecular structures of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with their biological activity. One such study developed a reliable model to predict the inhibitory effect of these compounds on P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov The model helped to explain the origin of the compounds' activity and aids in the design of new derivatives with enhanced effects. nih.gov

Molecular docking simulations provide insights into how these molecules bind to their biological targets. For the P-glycoprotein inhibitors, docking studies revealed significant binding affinities mediated by both hydrophobic interactions and hydrogen bonds. nih.gov The compound with the highest predicted binding energy was -9.22 kcal/mol, suggesting it could be a valuable lead structure. nih.gov Similar docking approaches have been used to investigate the interactions of quinoline derivatives with other targets, such as the enzymes responsible for their antidiabetic effects. researchgate.net For antibacterial N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, docking studies have been crucial in elucidating their binding modes within their target enzymes. nih.gov These computational methods are indispensable for pharmacophore design, allowing researchers to identify the essential structural features required for a molecule to interact with a specific biological target.

Derivative ClassBiological TargetMethodologyKey FindingReference
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (ABCB1)QSAR, Molecular DockingIdentified key hydrophobic and H-bond interactions. Highest binding energy of -9.22 kcal/mol. nih.gov
Quinolinone carboxamidesLipoxygenase (LOX)In vitro inhibitionIdentified compounds with potent LOX inhibition.
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivativesBacterial enzymesMolecular DockingHelped to explain the binding mode of action. nih.gov
Quinoline derivativesα-Amylase, α-GlucosidaseMolecular DockingAscertained binding interactions with antidiabetic enzyme targets. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions. nih.govnih.gov However, these approaches often suffer from significant drawbacks, including the use of harsh reaction conditions (high temperatures), hazardous chemicals, long reaction times, and the generation of substantial waste, which pose environmental and economic challenges. nih.govacs.org

A major paradigm shift towards green and sustainable chemistry is revolutionizing the synthesis of quinoline derivatives. nih.govresearchgate.net Future research must prioritize the development of novel synthetic protocols that align with the principles of sustainable chemistry by minimizing energy consumption, solvent use, and waste production. researchgate.net Key areas of focus include:

Green Catalysts: The exploration of environmentally benign catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and recyclable nanocatalysts offers a promising alternative to traditional harsh acid catalysts. acs.orgresearchgate.net Formic acid has also emerged as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have demonstrated considerable potential in accelerating reaction times and improving yields under milder conditions. nih.goveurekaselect.com

Eco-Friendly Solvents: A move away from hazardous organic solvents towards greener alternatives like water and ethanol (B145695) is crucial for sustainable synthesis. researchgate.netnih.gov

One-Pot Reactions: Designing multi-component, one-pot syntheses improves atom economy and reduces the number of synthetic steps and purification processes, thereby minimizing waste. nih.govmdpi.com

Overcoming the limitations of traditional methods is essential for the large-scale, environmentally responsible production of 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde and its analogs. acs.org

Challenge in Traditional SynthesisProposed Green AlternativeKey Benefits
Harsh reaction conditions (e.g., high temp.)Microwave/ultrasound irradiationReduced reaction time, lower energy use nih.goveurekaselect.com
Hazardous solvents and catalystsWater, ethanol; p-TSA, nanocatalystsReduced toxicity and environmental impact acs.orgresearchgate.netijpsjournal.com
Long reaction timesOne-pot multi-component reactionsIncreased efficiency, less waste nih.govmdpi.com
Poor atom economy/byproduct formationCatalyst-free techniques, optimized reactionsMinimized waste, higher yields researchgate.net

Advanced Functionalization Strategies for Enhanced Selectivity and Potency

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. mdpi.com Advanced functionalization is a key strategy for expanding the chemical space of this compound to create next-generation compounds with improved therapeutic profiles. rsc.org The precise introduction of diverse functional groups can significantly enhance pharmacological properties, including target selectivity, potency, and pharmacokinetics. rsc.orgresearchgate.net

Future research should focus on:

Site-Selective C-H Functionalization: Developing programmed, site-selective C-H bond functionalization methods allows for the precise decoration of the quinoline scaffold at multiple positions. rsc.orgchemrxiv.org This strategy enables the creation of substantial chemical diversity from a common template, which would otherwise require dedicated, multi-step syntheses for each analog. chemrxiv.org

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how specific structural modifications influence biological activity. researchgate.netnih.gov For instance, the addition of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can modulate electronic properties, lipophilicity, and receptor binding affinities. researchgate.netnih.gov

Scaffold Hybridization: Combining the 2-oxoquinoline motif with other pharmacologically active heterocyclic scaffolds (e.g., pyrazole, triazole, indole) can lead to hybrid molecules with enhanced or novel biological activities. mdpi.comresearchgate.net This approach aims to create multi-target ligands or compounds with improved efficacy. mdpi.commdpi.com

Refining quinoline scaffolds through such targeted synthetic modifications has proven effective in improving receptor selectivity and pharmacokinetic properties, paving the way for more refined lead compounds. mdpi.com

Synergistic Application of Computational and Experimental Methodologies for Deeper Mechanistic Insights

The integration of computational and experimental techniques offers a powerful approach to accelerate the drug discovery process and gain deeper insights into the mechanisms of action. mdpi.comresearchgate.net This synergy is critical for the rational design of novel derivatives of this compound.

Key areas for synergistic application include:

Quantum-Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize molecular geometries, establish ground state energies, and investigate the electronic properties of quinoline derivatives. mdpi.comarabjchem.org This provides a theoretical framework that complements experimental characterization data from techniques like NMR and X-ray crystallography. mdpi.com

Molecular Docking and Dynamics: In-silico techniques such as molecular docking are invaluable for predicting the binding modes of quinoline derivatives with their biological targets. arabjchem.orgnih.govnih.gov These studies can elucidate key interactions within the active site and guide the design of new analogs with improved binding affinity. nih.gov For example, docking analyses can reveal how a designed scaffold orients within a target's active site, providing a template for further structural modifications. nih.gov

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, like Comparative Molecular Field Analysis (CoMFA), help to correlate the three-dimensional structure of compounds with their biological activity. mdpi.com This allows for the identification of structural features that are beneficial for potency and can guide the design of new, more active compounds. mdpi.com

The combination of these computational approaches with experimental synthesis and biological evaluation creates an iterative cycle of design, synthesis, and testing that can significantly streamline the development of potent and selective therapeutic agents. mdpi.comresearchgate.net

Computational MethodApplication in Quinoline ResearchExperimental Complement
Density Functional Theory (DFT)Elucidate molecular structure, energy, and electronic properties. mdpi.comarabjchem.orgX-ray Crystallography, NMR Spectroscopy. mdpi.com
Molecular DockingPredict binding orientation and affinity to biological targets. nih.govnih.govEnzyme inhibition assays, binding assays.
3D-QSAR / CoMFACorrelate 3D structure with biological activity to guide design. mdpi.comIn vitro activity screening (e.g., IC50 determination). mdpi.com
Molecular Dynamics (MD)Simulate ligand-protein interactions over time to assess stability. mdpi.comarabjchem.orgBiophysical techniques (e.g., SPR, ITC).

Identification of Novel Biological Targets and Pathways through Unbiased Screening Approaches

While derivatives of the 2-oxo-quinoline scaffold have been explored for various activities, their full therapeutic potential remains largely untapped. nih.govresearchgate.net A significant challenge lies in moving beyond known applications and identifying entirely new biological targets and disease pathways. Unbiased screening approaches are pivotal in this endeavor.

Future directions include:

High-Throughput Screening (HTS): Screening large and diverse libraries of this compound derivatives against a wide array of biological targets can uncover unexpected activities. nih.gov

Phenotypic Screening: Assessing compounds in cell-based or organism-based models without a preconceived target can identify molecules that produce a desired physiological outcome. nih.gov This approach is particularly useful for complex diseases and can reveal novel mechanisms of action. For instance, a phenotypic screen of 2-oxo-1,2-dihydroquinoline-4-carboxamide analogs led to the identification of compounds active against esophageal squamous cell carcinoma, suggesting autophagy modulation as a potential mechanism. nih.gov

Virtual Screening: Ligand-based and structure-based virtual screening campaigns can computationally screen vast compound databases against known protein structures or pharmacophore models to prioritize candidates for experimental testing. nih.govresearchgate.net This in-silico repositioning can predict new uses for existing scaffolds. f1000research.com For example, a virtual screening effort identified 8-hydroxyquinoline (B1678124) derivatives as potential inhibitors of the GLI1 protein, a target in cancer therapy. nih.gov

These unbiased methods are crucial for expanding the therapeutic landscape of the 2-oxo-quinoline chemotype, potentially leading to first-in-class medicines for a range of diseases. nih.gov

Design and Synthesis of Next-Generation Chemical Probes and Research Tools

To further elucidate the biological roles and mechanisms of action of this compound derivatives, the development of sophisticated chemical probes and research tools is essential. These tools are designed to interact with and report on biological systems in a targeted manner.

Future research should focus on the design and synthesis of:

Tagged Derivatives: Introducing moieties that allow for the tracking and identification of cellular interactions. This can be achieved by incorporating reporter groups like fluorescent tags or stable isotopes (e.g., ¹⁹F) for NMR studies. ljmu.ac.uk

"Clickable" Analogs: Synthesizing derivatives containing functional groups, such as terminal alkynes or azides, that can participate in bioorthogonal "click" chemistry reactions. mdpi.comljmu.ac.uk This allows for the attachment of various payloads (e.g., biotin (B1667282) for affinity purification, fluorophores for imaging) to the probe after it has interacted with its biological target within a complex cellular environment. ljmu.ac.uk

Photoaffinity Probes: Incorporating photo-reactive groups that, upon irradiation with light, form a covalent bond with the biological target. This technique is powerful for irreversibly labeling and subsequently identifying unknown protein targets.

The development of such probes, mimicking the core structure of active compounds, will be instrumental in identifying specific protein binding partners, visualizing subcellular localization, and unraveling the complex signaling pathways modulated by this class of molecules. ljmu.ac.uk

Q & A

Q. What are the established synthetic routes for 2-oxo-1,2-dihydroquinoline-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors such as 2-aminobenzoyl derivatives under basic conditions. For example, sodium ethoxide-mediated cyclization of 2-aminobenzoylacetate with acetic anhydride is a common method, yielding intermediates that are further oxidized to introduce the aldehyde group at the 4-position . Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst presence (e.g., p-toluenesulfonic acid). Yield optimization often requires iterative adjustments to these parameters .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

X-ray crystallography confirms tautomeric forms (e.g., keto-enol tautomerism), while NMR (¹H/¹³C) identifies proton environments and carbonyl resonance signals. IR spectroscopy verifies the presence of C=O (1650–1750 cm⁻¹) and aldehyde (≈2800 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight (e.g., 189.17 g/mol for the carboxylic acid analog) . For crystalline derivatives, single-crystal diffraction resolves spatial arrangements of substituents .

Q. What are the primary biological activities reported for 2-oxo-1,2-dihydroquinoline derivatives, and how do structural modifications affect these properties?

Derivatives exhibit antimicrobial, anticancer, and immunomodulatory activities. For instance:

  • Antimicrobial : Substituents like acetyl groups at C3 enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to unsubstituted analogs .
  • Immunomodulation : Patent data highlight 2-oxo-1,2-dihydroquinoline derivatives as modulators of immune function, potentially targeting cytokine pathways .
  • Receptor binding : Methyl or methoxy groups at C6 improve CB2 receptor affinity and selectivity in pyridine analogs, suggesting similar strategies for quinoline optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized compounds. To address this:

  • Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer studies).
  • Purification protocols : Employ HPLC or recrystallization to ensure ≥95% purity .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) to isolate substituent effects .

Q. What methodologies are employed to study structure-activity relationships (SAR) in this compound analogs?

SAR analysis combines synthetic chemistry with computational modeling:

  • Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at C3, C4, or C8 to assess steric/electronic effects .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, methyl groups at C6 in pyridine derivatives enhance CB2 receptor binding by filling hydrophobic pockets .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. What are the challenges in optimizing this compound for in vivo studies, and how can they be mitigated?

Key challenges include poor solubility and metabolic instability. Strategies:

  • Prodrug design : Convert the aldehyde group to a hydrolyzable ester or Schiff base to improve bioavailability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Metabolic profiling : Conduct liver microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.